Acedoben-d4 Acyl-beta-D-glucuronide
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Overview
Description
Acedoben-d4 Acyl-beta-D-glucuronide is a biochemical compound with the molecular formula C15H13D4NO9 and a molecular weight of 359.32 . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . It is a labeled version of Acedoben Acyl-beta-D-glucuronide, where deuterium atoms replace some of the hydrogen atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Typically, such compounds are produced in specialized laboratories with controlled environments to ensure the purity and stability of the product .
Chemical Reactions Analysis
Types of Reactions
Acedoben-d4 Acyl-beta-D-glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Acedoben-d4 Acyl-beta-D-glucuronide is primarily used in scientific research, particularly in the field of proteomics. Its applications include:
Chemistry: Used as a reference material in mass spectrometry and other analytical techniques.
Biology: Employed in studies involving metabolic pathways and enzyme interactions.
Medicine: Utilized in research related to drug metabolism and pharmacokinetics.
Industry: Applied in the development of new biochemical assays and analytical methods
Mechanism of Action
The mechanism of action of Acedoben-d4 Acyl-beta-D-glucuronide involves its interaction with specific enzymes and metabolic pathways. The compound is metabolized in the body, and its labeled form allows researchers to track its distribution and transformation. The molecular targets and pathways involved in its action are studied to understand its role in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Acedoben Acyl-beta-D-glucuronide: The unlabeled version of Acedoben-d4 Acyl-beta-D-glucuronide with a molecular formula of C15H17NO9 and a molecular weight of 355.30.
Other Deuterated Compounds: Various deuterated analogs of biochemical compounds used in research for similar purposes.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking and analysis in mass spectrometry and other analytical techniques .
Properties
Molecular Formula |
C15H17NO9 |
---|---|
Molecular Weight |
359.32 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(4-acetamido-2,3,5,6-tetradeuteriobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H17NO9/c1-6(17)16-8-4-2-7(3-5-8)14(23)25-15-11(20)9(18)10(19)12(24-15)13(21)22/h2-5,9-12,15,18-20H,1H3,(H,16,17)(H,21,22)/t9-,10-,11+,12-,15-/m0/s1/i2D,3D,4D,5D |
InChI Key |
UMTXIFPCUCHZHQ-CPWGOGNHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[2H])[2H])NC(=O)C)[2H] |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
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